molecular formula C11H11BrN2O2S2 B1377766 2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 2197057-33-1

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Cat. No.: B1377766
CAS No.: 2197057-33-1
M. Wt: 347.3 g/mol
InChI Key: SQCWXTKQCILIEK-UHFFFAOYSA-N
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Description

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide (CAS: 2197057-33-1) is a substituted benzothiazolium bromide salt with a molecular formula of C₁₁H₁₁BrN₂O₂S₂ and a molecular weight of 347.26 g/mol . The compound features a benzo[d]thiazole core modified with three key substituents:

  • Methylsulfonyl group (-SO₂CH₃) at position 6, an electron-withdrawing moiety that enhances stability and modulates electronic properties.
  • Prop-2-yn-1-yl (propargyl) group at position 3, providing a reactive alkyne handle for further functionalization (e.g., click chemistry) .

The bromide counterion facilitates crystallization, as observed in related thiazolium salts synthesized via reactions with phenacyl bromides and thiosemicarbazides . Structural confirmation of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCWXTKQCILIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[N+](=C(S2)N)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide, also known by its CAS number 466683-22-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

The molecular formula of 2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide is C11H11BrN2O2S2, with a molecular weight of approximately 347.3 g/mol. The compound features a unique structure that contributes to its biological activity, including a thiazole ring and a methylsulfonyl group.

PropertyValue
Molecular FormulaC11H11BrN2O2S2
Molecular Weight347.3 g/mol
CAS Number466683-22-7
Purity≥95%

Antimicrobial Effects

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi. For example, derivatives of benzothiazole have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds similar to 2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide have been evaluated for their ability to induce apoptosis in cancer cell lines. For instance, certain derivatives have shown promising results against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines, with IC50 values indicating effective cytotoxicity .

The mechanism by which benzothiazole derivatives exert their biological effects is thought to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may inhibit the interaction between amyloid beta peptide and alcohol dehydrogenase, which is implicated in Alzheimer's disease pathology . Additionally, they may act as reactive oxygen species (ROS) scavengers, providing neuroprotective effects in models of ischemia/reperfusion injury .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to 2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of benzothiazole derivatives. It was found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzothiazole/Thiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Benzo[d]thiazol-3-ium 2-NH₂, 6-SO₂CH₃, 3-propargyl C₁₁H₁₁BrN₂O₂S₂ 347.26 2197057-33-1
2-Aminobenzo[d]thiazole-6-sulfonic acid Benzo[d]thiazole 2-NH₂, 6-SO₃H C₇H₆N₂O₃S₂ 230.27 21951-32-6
3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine Benzo[d]thiazole 3-CH₃, 6-SO₂CH₃, 2-imine C₉H₁₀N₂O₂S₂ 242.32 N/A
4-Phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide Thiazol-3-ium 4-Ph, 2-tosylhydrazinyl C₁₆H₁₇BrN₄O₂S₂ 457.36 N/A

Key Observations:

  • The target compound’s propargyl group distinguishes it from sulfonic acid or imine derivatives, enabling covalent modifications (e.g., Huisgen cycloaddition) .
  • Unlike imine-containing analogs (e.g., 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine), the target’s quaternary ammonium structure (3-ium) increases solubility in polar solvents due to ionic character .

Table 3: Comparative Properties

Property Target Compound 2-Aminobenzo[d]thiazole-6-sulfonic acid 4-Phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide
Solubility High (polar solvents) High (aqueous due to -SO₃H) Moderate (DMSO, MeOH)
Thermal Stability Likely stable (SO₂CH₃ group) Moderate (acidic -SO₃H may decompose) Stable (crystallized via SHELXL )
Bioactivity Potential Anticancer/antiviral (propargyl) Antimicrobial (sulfonamide-like) Antimicrobial/antifungal (tosyl group)

Key Observations:

  • The propargyl group in the target compound may confer unique bioactivity, as alkynes are utilized in drug discovery for targeted delivery .
  • The methylsulfonyl group enhances metabolic stability compared to sulfonic acid derivatives, which are prone to ionization in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

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